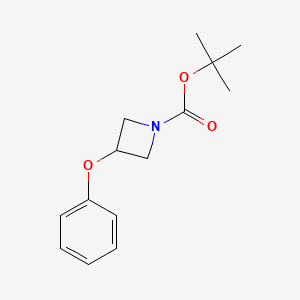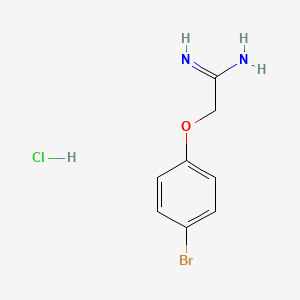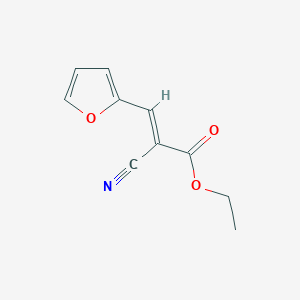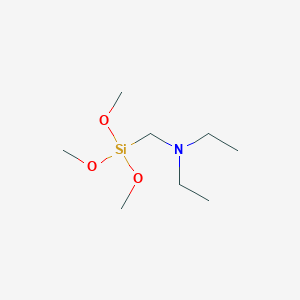![molecular formula C12H8N4O2 B3149617 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid CAS No. 67482-10-4](/img/structure/B3149617.png)
4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid
Descripción general
Descripción
4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 1H-1,2,3-triazolo[4,5-b]pyridine as a starting reagent. This compound can be synthesized by reacting appropriate precursors under solvothermal conditions in pyridine, yielding a homoleptic framework containing europium centers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of coupling reagents and catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridine derivatives.
Aplicaciones Científicas De Investigación
4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the synthesis of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it reacts with europium under solvothermal conditions to form a homoleptic framework containing europium centers . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid include:
- 1H-1,2,3-triazolo[4,5-b]pyridine
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 1-hydroxy-7-azabenzotriazole
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a triazole ring, a pyridine ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-(triazolo[4,5-b]pyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLQSXSXWGNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)










![ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B3149613.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)

